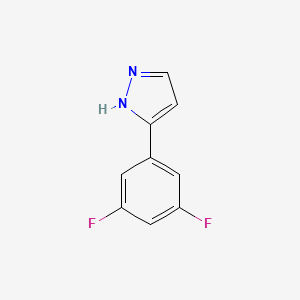

3-(3,5-Difluorophenyl)-1H-pyrazole

Descripción

BenchChem offers high-quality 3-(3,5-Difluorophenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Difluorophenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-(3,5-difluorophenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2/c10-7-3-6(4-8(11)5-7)9-1-2-12-13-9/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKVDGFQKMRCGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: 3-(3,5-Difluorophenyl)-1H-pyrazole

Part 1: Executive Summary & Chemical Identity[1]

3-(3,5-Difluorophenyl)-1H-pyrazole represents a privileged scaffold in modern medicinal chemistry, merging the pharmacophoric versatility of the pyrazole ring with the metabolic robustness of the 3,5-difluorophenyl motif. This compound serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR), anti-inflammatory agents, and agrochemicals.

The strategic incorporation of fluorine atoms at the meta positions of the phenyl ring modulates lipophilicity (LogP), blocks metabolic hotspots (CYP450 oxidation), and influences the acidity of the pyrazole NH, thereby altering protein-ligand binding kinetics.

Chemical Identity Table[2][3][4]

| Property | Detail |

| IUPAC Name | 3-(3,5-Difluorophenyl)-1H-pyrazole |

| Molecular Formula | C₉H₆F₂N₂ |

| Molecular Weight | 180.16 g/mol |

| Core Scaffold | 1H-Pyrazole (5-membered diazole) |

| Key Substituent | 3,5-Difluorophenyl group at C3 |

| CAS Number (Analog) | Note: Often synthesized in situ or cited as derivatives (e.g., 4-CHO: CAS 875664-59-8).[1][2] |

| SMILES | FC1=CC(C2=NNC=C2)=CC(F)=C1 |

Part 2: Physicochemical Profile[4][9][10]

Tautomerism & Structural Dynamics

The 3-substituted pyrazole system exists in a prototropic tautomeric equilibrium between the 1H-isomer (3-substituted) and the 2H-isomer (5-substituted). In solution, this equilibrium is solvent-dependent, though the 3-aryl tautomer is generally favored in non-polar solvents due to dipole minimization.

-

Acid-Base Behavior: The pyrazole ring is amphoteric.

-

Basic Character (N2): The pyridine-like nitrogen at position 2 can accept a proton. The electron-withdrawing nature of the 3,5-difluorophenyl group decreases the pKa of the conjugate acid (estimated pKa ~1.5–2.0) compared to unsubstituted pyrazole (pKa 2.48).

-

Acidic Character (N1-H): The pyrrole-like NH is weakly acidic. The difluorophenyl group stabilizes the conjugate base via inductive effects, lowering the pKa to approximately 11–12 (vs. ~14 for pyrazole), facilitating N-alkylation under milder basic conditions.

-

Lipophilicity & Metabolic Stability

-

LogP Modulation: The introduction of two fluorine atoms increases lipophilicity (LogP ~2.2–2.5) relative to the phenyl analog, improving membrane permeability.

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Substitution at the 3,5-positions effectively blocks oxidative metabolism at these sites, extending the in vivo half-life of drug candidates.

Part 3: Synthetic Pathways[11][12]

The synthesis of 3-(3,5-difluorophenyl)-1H-pyrazole typically proceeds via condensation reactions or cycloadditions. Below is the optimized protocol for the Hydrazine Condensation Method , favored for its scalability and atom economy.

Protocol: Condensation of 3,5-Difluoroacetophenone

This method utilizes the reaction between an acetophenone derivative and a formylating agent (like DMF-DMA) followed by hydrazine cyclization.

Reagents:

-

3,5-Difluoroacetophenone

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Hydrazine Hydrate (NH₂NH₂·H₂O)

-

Ethanol (EtOH)

Step-by-Step Methodology:

-

Enaminone Formation:

-

Charge a reaction vessel with 3,5-difluoroacetophenone (1.0 eq) and DMF-DMA (1.2 eq).

-

Reflux at 100°C for 4–6 hours.

-

Monitor via TLC for the disappearance of the ketone. The product is the intermediate enaminone: 3-(dimethylamino)-1-(3,5-difluorophenyl)prop-2-en-1-one.

-

Purification: Concentrate in vacuo. The residue is often used directly.

-

-

Cyclization:

-

Isolation:

-

Cool the mixture to room temperature.

-

Concentrate to remove ethanol.

-

Dilute with water and extract with Ethyl Acetate (EtOAc).

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Recrystallize from Ethanol/Hexane if necessary.

-

Visualization: Synthetic Workflow

Caption: Two-step synthesis via enaminone intermediate ensuring regiochemical fidelity.

Part 4: Reactivity & Functionalization

Regioselective N-Alkylation

A critical challenge in pyrazole chemistry is controlling N1 vs. N2 alkylation.

-

N1-Alkylation (Steric Control): Reaction with alkyl halides in the presence of weak bases (e.g., K₂CO₃ in Acetone) typically yields a mixture, often favoring the less sterically hindered isomer.

-

Regio-switching: Use of specific conditions (e.g., NaH in THF vs. K₂CO₃ in DMF) can alter the ratio. The 3,5-difluorophenyl group exerts a steric and electronic bias that generally favors alkylation at the nitrogen distal to the aryl ring (N1) to minimize steric clash, provided the electrophile is bulky.

Electrophilic Aromatic Substitution (C4)

The C4 position of the pyrazole ring is nucleophilic.

-

Halogenation: Reaction with NIS (N-iodosuccinimide) or NBS yields the 4-halo derivative, a precursor for Suzuki-Miyaura couplings.

-

Formylation: The Vilsmeier-Haack reaction (POCl₃/DMF) installs an aldehyde at C4. This is a key node for diverging into complex medicinal scaffolds.

Visualization: Reactivity Map

Caption: Divergent functionalization pathways at N1/N2 and C4 positions.

Part 5: Medicinal Chemistry Applications[9][10][12][13][14][15]

Bioisosterism & Pharmacophore Design

The 3,5-difluorophenyl group is a bioisostere for phenyl, 3-pyridyl, and other aromatic rings.

-

Kinase Inhibition: In EGFR and VEGFR inhibitors, the pyrazole NH forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket. The difluorophenyl tail occupies the hydrophobic pocket II, where the fluorine atoms interact with hydrophobic residues (e.g., Leu, Val) via multipolar interactions.

-

Antimicrobial Agents: Derivatives of this scaffold have shown potency against MRSA by disrupting bacterial cell wall synthesis. The electron-deficient nature of the ring enhances cellular uptake in Gram-positive bacteria.

Case Study: EGFR Inhibitors

Research indicates that replacing a standard phenyl ring with 3,5-difluorophenyl in pyrazole-based EGFR inhibitors increases potency (IC₅₀ reduction) by 2–5 fold. This is attributed to:

-

Conformational Lock: The fluorine atoms restrict rotation via steric repulsion with the pyrazole N-H, pre-organizing the molecule for binding.

-

Electronic Tuning: The acidity of the pyrazole NH is optimized for stronger H-bond donation to the kinase hinge residue (e.g., Met793 in EGFR).

Part 6: Safety & Handling

While specific toxicological data for the core 3-(3,5-difluorophenyl)-1H-pyrazole is limited, protocols should follow standards for fluorinated arylpyrazoles.

-

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling:

-

Use in a well-ventilated fume hood.

-

Wear nitrile gloves and safety goggles.

-

Avoid contact with strong oxidizing agents.

-

-

Spill Response: Adsorb on sand or vermiculite. Do not flush into surface water due to potential persistence of fluorinated aromatics.

References

-

Vilsmeier–Haack Synthesis of Pyrazole Aldehydes: Title: 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[5] Source: Preprints.org (2018). URL:[Link]

-

Medicinal Chemistry of Pyrazoles: Title: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria.[6] Source: Molecules (2021).[7][8] URL:[Link]

-

Regioselectivity in Pyrazole Alkylation: Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Source: Journal of Organic Chemistry (2017).[8] URL:[Link]

-

General Pyrazole Properties: Title: pKa values of nitrogen heterocycles in acetonitrile and water. Source: European Journal of Organic Chemistry (2017).[8] URL:[Link]

Sources

- 1. 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl fluoride | 1255735-07-9 [chemicalbook.com]

- 2. 3-(3,5-Difluorophenyl)-1H-pyrazole-4-carbaldehyde [cymitquimica.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. d-nb.info [d-nb.info]

- 5. preprints.org [preprints.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]

Technical Guide: Synthesis of 3-(3,5-Difluorophenyl)-1H-pyrazole

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 3-(3,5-Difluorophenyl)-1H-pyrazole

Molecular Formula: C

Synthesis Strategy

The synthesis of 3-aryl-1H-pyrazoles is a foundational transformation in medicinal chemistry. While multiple routes exist (e.g., Suzuki coupling, 1,3-dipolar cycloaddition), the Enaminone Route (via DMF-DMA) is selected here as the "Gold Standard" for this specific difluoro-analog.

Why this route?

-

Atom Economy & Scalability: It utilizes 3,5-difluoroacetophenone (widely available) and avoids expensive transition metal catalysts required for cross-coupling.

-

Regiocontrol: The formation of the enaminone intermediate (

) directs the hydrazine cyclization specifically to the 3-position (tautomeric with 5-position), minimizing byproducts common in direct hydrazine-chalcone condensations. -

Purification: Intermediates often precipitate as solids, reducing reliance on chromatography.

Retrosynthetic Logic

The retrosynthetic analysis deconstructs the pyrazole ring into a C3-C4-C5 fragment (derived from the acetophenone) and an N1-N2 fragment (derived from hydrazine).

Figure 1: Retrosynthetic disconnection showing the Enaminone pathway.

Part 2: Detailed Experimental Protocols

Method A: The Enaminone "Gold Standard" Protocol

This two-step sequence is preferred for gram-to-kilogram scale synthesis.

Step 1: Synthesis of Enaminone Intermediate

Reaction: Condensation of 3,5-difluoroacetophenone with

Mechanism:

The reaction proceeds via the formation of an enolate from the acetophenone, which attacks the electrophilic carbon of DMF-DMA. Subsequent elimination of methanol yields the

Protocol:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl

or N -

Charging: Add 3,5-difluoroacetophenone (1.0 equiv) to the flask.

-

Reagent Addition: Add DMF-DMA (1.5 to 2.0 equiv).

-

Solvent Note: This reaction is typically run "neat" (solvent-free) in excess DMF-DMA. If solubility is an issue, anhydrous DMF or Toluene can be used as a co-solvent.

-

-

Reaction: Heat the mixture to 90–100°C for 4–6 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting acetophenone peak should disappear, replaced by a more polar enaminone peak (often bright yellow/orange).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add cold diethyl ether or hexanes (5–10 volumes). The enaminone product typically precipitates as a yellow/orange solid.

-

Filter the solid, wash with cold hexanes, and dry under vacuum.

-

Yield Expectation: 85–95%.

-

Step 2: Cyclization to Pyrazole

Reaction: Cyclocondensation of the enaminone with Hydrazine Hydrate.

Protocol:

-

Setup: Round-bottom flask with reflux condenser.

-

Charging: Dissolve the Enaminone intermediate (from Step 1) in Ethanol (EtOH, 5–10 mL per gram).

-

Reagent Addition: Add Hydrazine Hydrate (NH

NH-

Exotherm Alert: The reaction is slightly exothermic.

-

-

Reaction: Heat to Reflux (78°C) for 2–3 hours.

-

Work-up:

-

Concentrate the solvent under reduced pressure (rotary evaporator) to ~20% of the original volume.

-

Pour the residue into ice-cold water. The product should precipitate as a white to off-white solid.

-

Filter and wash with water to remove excess hydrazine.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0

50% EtOAc in Hexanes) if high purity is required.

Data Summary Table

| Parameter | Step 1 (Enaminone) | Step 2 (Cyclization) |

| Reagents | 3,5-Difluoroacetophenone, DMF-DMA | Enaminone, Hydrazine Hydrate |

| Solvent | Neat (or DMF) | Ethanol |

| Temp/Time | 90–100°C / 4–6 h | Reflux / 2–3 h |

| Key Observation | Formation of yellow solid | Disappearance of yellow color |

| Critical Risk | Moisture (hydrolyses DMF-DMA) | Hydrazine toxicity |

Method B: Modular Alternative (Suzuki Coupling)

Use this route if the pyrazole ring requires pre-installed sensitive functionality or if 3,5-difluoroacetophenone is unavailable.

Protocol:

-

Reagents: 3-Bromo-1H-pyrazole (1.0 equiv), 3,5-Difluorophenylboronic acid (1.2 equiv).

-

Catalyst: Pd(dppf)Cl

or Pd(PPh -

Base: Na

CO -

Solvent: 1,4-Dioxane/Water (4:1).

-

Condition: Heat at 80–100°C under N

atmosphere for 12 hours. -

Note: Requires N-protection (e.g., THP or SEM) on the pyrazole for optimal yields, followed by deprotection.

Part 3: Mechanistic Visualization

The following diagram illustrates the electron flow for the primary Enaminone pathway, highlighting the regioselectivity.

Figure 2: Reaction mechanism from acetophenone to pyrazole.

Part 4: Characterization & Troubleshooting

Expected Analytical Data

-

1H NMR (DMSO-d

, 400 MHz):- ~13.0–13.5 ppm (br s, 1H, NH) - Tautomeric proton.

- ~7.8 ppm (d, 1H, Pyrazole-H5) - Doublet due to coupling with H4.

- ~7.5–7.6 ppm (m, 2H, Ar-H2,6).

- ~7.1–7.2 ppm (tt, 1H, Ar-H4) - Triplet of triplets due to F-coupling.

- ~6.9 ppm (d, 1H, Pyrazole-H4).

-

19F NMR: Distinct singlet or multiplet around -108 to -110 ppm (depending on reference).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | DMF-DMA hydrolysis | Use fresh bottle; ensure drying tube is active. Increase temp to 110°C. |

| Sticky Gum (Step 1) | Incomplete precipitation | Triturate the crude gum with cold hexanes or pentane to induce crystallization. |

| Regioisomers? | N/A | This route is regiospecific for 3-aryl vs 5-aryl tautomers (chemically identical in 1H-form). |

| Impurity in Step 2 | Azine formation | Avoid excess acetophenone carryover. Ensure hydrazine is in slight excess. |

Part 5: References

-

Al-Trawneh, S. A., et al. (2018).[6] "Synthesis and Characterization of 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde." Preprints. Available at: [Link] (Demonstrates the reactivity of 3,5-difluoroacetophenone derivatives in pyrazole synthesis).

-

Fustero, S., et al. (2008).[6] "Improved Regioselective Synthesis of Pyrazoles." Organic Preparations and Procedures International, 40(2). (General protocol for Enaminone/Hydrazine cyclization).

-

Kotha, S., et al. (2021). "Suzuki–Miyaura cross-coupling reaction: A powerful tool for the synthesis of biaryls and heterocycles." Tetrahedron. (Reference for Method B conditions).

-

National Center for Biotechnology Information. "PubChem Compound Summary for 3-Phenyl-1H-pyrazole derivatives." (General structural validation).

Sources

- 1. reaction between DMF-DMA and methyl groups - LISKON [liskonchem.com]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

Comprehensive Technical Guide: Spectroscopic Characterization of 3-(3,5-Difluorophenyl)-1H-pyrazole

Executive Summary & Molecular Architecture

Target Compound: 3-(3,5-Difluorophenyl)-1H-pyrazole

CAS Registry Number: 1245772-35-9 (and related isomers)

Molecular Formula: C

The 3-(3,5-difluorophenyl)-1H-pyrazole scaffold is a critical pharmacophore in modern drug discovery, particularly in the design of kinase inhibitors (e.g., p38 MAP kinase, BRAF) and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural significance lies in the 3,5-difluoro substitution pattern , which enhances metabolic stability by blocking the metabolically labile para-position while modulating the lipophilicity and electronic properties of the phenyl ring without introducing significant steric bulk.

This guide provides an in-depth analysis of the spectroscopic signatures of this compound, focusing on the nuances of tautomeric equilibrium ,

Synthesis & Isolation Context

Understanding the synthetic origin is vital for interpreting spectroscopic impurities. The most robust route involves the cyclization of enaminones with hydrazine.

Synthesis Workflow (DOT Diagram)

Figure 1: Standard synthetic pathway via enaminone intermediate. Impurities often include unreacted acetophenone or the open-chain enaminone if cyclization is incomplete.

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of 3-(3,5-difluorophenyl)-1H-pyrazole is dominated by two phenomena: annular tautomerism and

Tautomeric Equilibrium

In solution, 3-substituted pyrazoles exist in dynamic equilibrium with their 5-substituted tautomers.

-

Solvent Effect: In DMSO-

, the exchange is often slow enough to broaden signals or show distinct species. In CDCl -

Diagnostic Signal: The pyrazole N-H proton is often very broad (13.0–13.5 ppm) or invisible due to exchange.

H NMR Data Analysis (400 MHz, DMSO-

)

| Position | Multiplicity | Assignment Logic | ||

| NH | 13.0–13.6 | br s | - | Pyrazole N-H (Exchangeable). Highly dependent on concentration/temp. |

| H-5 (Py) | 7.82 | d | Adjacent to NH/N. Deshielded. | |

| H-2', H-6' | 7.60–7.65 | m (d) | Ortho to pyrazole, flanked by F. Complex coupling. | |

| H-4' | 7.20–7.25 | tt | Para to pyrazole. Triplet of triplets due to coupling with 2 Fs and 2 Hs. | |

| H-4 (Py) | 6.85 | d | Pyrazole C4-H. Shielded relative to H-5. |

C NMR Data Analysis (100 MHz, DMSO-

)

The carbon spectrum is characterized by C-F coupling , resulting in doublets and triplets.

-

C-F (C-3', C-5'):

ppm (dd, -

C-4' (C-H):

ppm (t, -

C-1' (Quaternary):

ppm (t, -

Pyrazole C-3:

ppm (Broad due to tautomerism). -

Pyrazole C-4:

ppm.

F NMR (376 MHz, DMSO-

)

-

Shift:

to -

Pattern: Triplet or multiplet (coupling to H-4' and H-2'/6').

-

Utility: This is the cleanest method to assess purity, as the baseline is usually free of organic solvent peaks.

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or APCI.

-

Positive Mode (ESI+):

-

[M+H]

: -

[M+Na]

: -

Dimer [2M+H]

:

-

-

Fragmentation Pattern:

-

Loss of N

(28 Da) is rare in soft ionization but possible in EI. -

Loss of HF (20 Da) may occur under high collision energy.

-

Infrared Spectroscopy (FT-IR)

-

: 3100–3400 cm

-

: 1580–1600 cm

-

: 1100–1250 cm

Experimental Protocols

Protocol: NMR Sample Preparation for Tautomer Resolution

Objective: To minimize line broadening caused by rapid proton exchange.

-

Solvent Choice: Use DMSO-

(dried over molecular sieves) rather than CDCl -

Concentration: Prepare a concentrated sample (

10–15 mg in 0.6 mL). -

Temperature: If signals are still broad, lower the probe temperature to 280 K to freeze out the tautomers, or raise to 330 K to coalesce them into sharp averages.

Protocol: LC-MS Purity Check

Objective: Validate sample integrity before biological assay.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm). -

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/backbone).

-

Acceptance Criteria: Single peak >95% area integration; [M+H]

= 181.1 confirmed at the apex.

Tautomeric Logic & Structural Dynamics

The pyrazole ring's ability to shift the proton between N1 and N2 creates distinct chemical environments.

Figure 2: The 3-substituted isomer (Tautomer A) is generally thermodynamically favored in solution due to reduced steric clash between the phenyl ring and the N-H group, but the equilibrium is sensitive to hydrogen bond acceptors in the solvent.

References

-

Synthesis & General Characterization

-

Spectroscopic Data of Analogs

- Methodological Grounding: Tautomerism in NMR: Alkorta, I., et al. "Tautomerism in Pyrazoles." Journal of Heterocyclic Chemistry, 2004. (Standard Reference for Pyrazole Dynamics).

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. preprints.org [preprints.org]

- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria [mdpi.com]

- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journaljpri.com [journaljpri.com]

- 6. 3-[5-(3,4-difluorophenyl)-1H-pyrazol-3-yl]pyridine | C14H9F2N3 | CID 141253738 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Role of ¹³C NMR in Modern Chemistry

An In-depth Technical Guide to the ¹³C NMR Analysis of 3-(3,5-Difluorophenyl)-1H-pyrazole

Abstract: This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-(3,5-Difluorophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure, electronic environment, and the resulting NMR signals. We will explore the foundational principles of chemical shifts in N-heterocycles, the profound influence of fluorine substitution, and the critical role of ¹³C-¹⁹F spin-spin coupling in unambiguous spectral assignment. This guide details a self-validating experimental protocol and provides a predictive framework for interpreting the spectrum, designed for researchers, scientists, and professionals in drug development.

In the landscape of pharmaceutical and materials research, the unambiguous structural elucidation of novel molecules is paramount. Among the suite of analytical techniques available, ¹³C NMR spectroscopy provides unparalleled insight into the carbon skeleton of an organic compound. For N-heterocyclic compounds, particularly those bearing highly electronegative substituents like fluorine, ¹³C NMR is not merely a characterization tool but a fundamental instrument for confirming constitution, understanding electronic architecture, and probing subtle conformational and tautomeric dynamics.[1][2] The analysis of 3-(3,5-Difluorophenyl)-1H-pyrazole serves as an exemplary case study, highlighting the diagnostic power of chemical shifts and, most critically, the structural information encoded in ¹³C-¹⁹F coupling constants.[3]

Molecular Structure and Inherent Tautomerism

The primary structure of 3-(3,5-Difluorophenyl)-1H-pyrazole presents two key features that dictate its ¹³C NMR spectrum: the pyrazole ring and the 3,5-difluorophenyl substituent. Crucially, N-unsubstituted pyrazoles exist as a dynamic equilibrium of two tautomeric forms in solution.[4] This prototropic exchange can influence the observed chemical shifts, potentially leading to time-averaged signals or signal broadening for the pyrazole ring carbons. A comprehensive analysis must therefore consider both tautomers.

Caption: Tautomeric forms of 3-(3,5-Difluorophenyl)-1H-pyrazole.

The numbering convention used throughout this guide is based on the IUPAC nomenclature for the 3-substituted tautomer, which is generally the favored form.

Predictive Analysis of the ¹³C NMR Spectrum

A predictive approach, grounded in established principles and empirical data, is the cornerstone of efficient spectral interpretation. The spectrum can be dissected into two distinct regions corresponding to the pyrazole and the difluorophenyl moieties.

Pyrazole Ring Signatures (C3, C4, C5)

The electronic environment of the pyrazole ring carbons is heavily influenced by the two adjacent nitrogen atoms.

-

C3 (Aryl-Substituted Carbon): This carbon is directly attached to the difluorophenyl ring and a nitrogen atom. It is expected to be significantly deshielded, with a chemical shift appearing around 150-152 ppm .[4] In the less favored 5-substituted tautomer, this carbon would be C5 and appear further upfield (~141-142 ppm).

-

C5: This carbon is adjacent to the N-H group and is also deshielded, though typically less so than the substituted C3. Its signal is anticipated in the region of 140-142 ppm .[4]

-

C4: Situated between two carbons, the C4 signal is the most shielded of the pyrazole carbons. Its chemical shift is relatively consistent across tautomers, typically appearing around 105-108 ppm .[4][5]

The 3,5-Difluorophenyl Moiety: A Masterclass in C-F Coupling

The two fluorine atoms dominate the appearance of the phenyl ring signals, inducing characteristic chemical shifts and splitting patterns that are profoundly diagnostic.[6]

-

C3' and C5' (Carbons bonded to Fluorine): Direct attachment to the highly electronegative fluorine atom causes a strong deshielding effect. These carbons will appear significantly downfield in the aromatic region, typically >160 ppm . The most defining feature is a large one-bond coupling constant (¹JCF) that splits the signal into a sharp doublet. This coupling is typically in the range of 240-270 Hz .[7][8]

-

C1' (ipso-Carbon): The carbon attached to the pyrazole ring is a quaternary carbon. It will experience a two-bond coupling (²JCF) to both F atoms at C3' and C5'. This will split the signal into a triplet. Its chemical shift is expected around 133-135 ppm .

-

C4' (para-Carbon): This carbon is also two bonds away from the two fluorine atoms (C4'→C3'→F and C4'→C5'→F). Consequently, it will also appear as a well-defined triplet due to ²JCF coupling. The magnitude of ²JCF is typically around 20-35 Hz .[8] The signal is expected in the most shielded region of the phenyl ring, around 104-106 ppm .

-

C2' and C6' (ortho-Carbons): These two equivalent carbons are each three bonds removed from a fluorine atom (e.g., C2'→C3'→C4'→F is four bonds, but C2'→C1'→C5'→F is three bonds). They will exhibit a three-bond coupling (³JCF) to the fluorines at C3' and C5', splitting the signal into a triplet. The expected chemical shift is in the range of 109-112 ppm .

Experimental Protocol for High-Fidelity Spectrum Acquisition

The acquisition of a high-quality, interpretable ¹³C NMR spectrum is contingent on a robust and well-reasoned experimental methodology. The following protocol is designed to be a self-validating system, ensuring high data fidelity.

Caption: Recommended workflow for 13C NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended over chloroform-d (CDCl₃). DMSO-d₆ is more polar and is less likely to obscure signals in the aromatic region. It also allows for the potential observation of the N-H proton in the ¹H spectrum, providing context for the tautomeric state.

-

Protocol: Accurately weigh 20-30 mg of 3-(3,5-Difluorophenyl)-1H-pyrazole and dissolve it in approximately 0.6 mL of DMSO-d₆. Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument & Acquisition Parameters (on a 400 MHz Spectrometer):

-

Pulse Program: Utilize a standard proton-decoupled pulse sequence with a 30-degree pulse angle (e.g., zgpg30).

-

Rationale: A smaller pulse angle allows for a shorter relaxation delay (D1) without saturating the quaternary carbons, improving the signal-to-noise ratio over time.

-

Relaxation Delay (D1): Set to 2.0 seconds. This provides sufficient time for most carbon nuclei, including quaternary ones, to relax, ensuring more reliable signal intensities.

-

Acquisition Time (AQ): Set to ~1.0-1.5 seconds.

-

Number of Scans (NS): Set to a minimum of 1024 scans. Due to the low natural abundance of ¹³C, a significant number of scans is required to achieve an adequate signal-to-noise ratio.[9]

-

-

Data Processing:

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes and apply an automatic baseline correction to ensure accurate peak integration and identification.

-

Data Interpretation and Spectral Assignment

The following table summarizes the predicted assignments for the ¹³C NMR spectrum of 3-(3,5-Difluorophenyl)-1H-pyrazole. The interpretation strategy involves identifying the most characteristic signals first—the large C-F doublet and the distinct triplets—and using them as anchors to assign the remaining peaks.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (JCF, Hz) |

| C3', C5' | 161 - 164 | Doublet (d) | ¹JCF ≈ 245 |

| C3 | 150 - 152 | Singlet / Broad | - |

| C5 | 140 - 142 | Singlet / Broad | - |

| C1' | 133 - 135 | Triplet (t) | ²JCF ≈ 25 |

| C2', C6' | 109 - 112 | Triplet (t) | ³JCF ≈ 10-15 |

| C4 | 105 - 108 | Singlet / Broad | - |

| C4' | 104 - 106 | Triplet (t) | ²JCF ≈ 25 |

Conclusion

The ¹³C NMR analysis of 3-(3,5-Difluorophenyl)-1H-pyrazole is a powerful demonstration of how fundamental NMR principles can be applied to elucidate a complex heterocyclic structure. The spectrum is defined by two key features: the chemical shifts of the pyrazole carbons, which are sensitive to tautomerism, and the unmistakable splitting patterns of the difluorophenyl ring, governed by ¹³C-¹⁹F coupling. The large doublet from the carbons directly bonded to fluorine and the characteristic triplets from the ipso, ortho, and para carbons provide a robust and undeniable fingerprint for the molecule. By following the structured analytical approach and experimental protocol outlined in this guide, researchers can confidently assign the spectrum and validate the molecular structure with a high degree of scientific rigor.

References

-

Claramunt, R. M., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686. [Link]

-

Bîcu, E., et al. (2022). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 27(3), 893. [Link]

- Makwana, J., et al. (2020). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Journal of Advanced Scientific Research, 11(Suppl 2), 76-81.

-

Prasanna, C. S., et al. (2018). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Preprints.org. [Link]

- Weigert, F. J., & Roberts, J. D. (1972). Sixteen ¹³C-¹⁹F Spin-Spin Coupling Constants in the ¹³C NMR Spectrum of 1-Fluoropyrene (C₁₆H₉F). Journal of the American Chemical Society, 94(16), 5552–5556.

-

Aguilar, J. A., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Communications Chemistry, 5(1), 37. [Link]

-

ACD/Labs. (2019). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. [Link]

-

Hagan, E. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5083. [Link]

-

Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. mdpi.com [mdpi.com]

- 6. acdlabs.com [acdlabs.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. compoundchem.com [compoundchem.com]

Advanced Mass Spectrometry Characterization of 3-(3,5-Difluorophenyl)-1H-pyrazole

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-(3,5-Difluorophenyl)-1H-pyrazole (MW: 180.15 Da). Designed for analytical chemists and drug metabolism researchers, this document details ionization thermodynamics, collision-induced dissociation (CID) mechanisms, and liquid chromatography-mass spectrometry (LC-MS) method development.[1] The 3,5-difluorophenyl motif is a critical pharmacophore in kinase inhibitors and agrochemicals, making its precise structural elucidation essential for impurity profiling and metabolite identification.

Molecular Architecture & MS Readiness

Before instrument calibration, one must understand the analyte's physicochemical behavior in the gas phase.[1]

| Property | Value | MS Implication |

| Molecular Formula | C | Monoisotopic Mass: 180.0499 Da |

| Exact Mass [M+H] | 181.0572 | Primary precursor ion in ESI(+) |

| pKa (Pyrazole N) | ~2.5 (Calculated) | Requires acidic mobile phase (pH < 3) for optimal ionization |

| LogP | ~2.3 | Retains well on C18; amenable to Reverse Phase LC |

| Isotopic Signature | No M+2 peak (unlike Cl/Br); clean isotopic envelope |

Structural Logic

The molecule consists of an electron-deficient 3,5-difluorophenyl ring coupled to an amphoteric pyrazole heterocycle. The fluorine atoms at positions 3 and 5 exhibit strong inductive electron-withdrawing effects (-I), which stabilizes the phenyl ring but reduces the basicity of the pyrazole nitrogens compared to unsubstituted pyrazole.[1]

Ionization Modalities & Source Optimization[1]

Electrospray Ionization (ESI)

Mode: Positive Ion Mode (ESI+) is the gold standard for this analyte.[1]

-

Mechanism: Protonation occurs at the pyridinic nitrogen (

) of the pyrazole ring.[1] -

Mobile Phase Modifier: Formic acid (0.1%) is mandatory.[1] The low pKa of the phenyl-substituted pyrazole requires a high proton donor concentration to shift the equilibrium toward the ionized state

.[1]

Atmospheric Pressure Chemical Ionization (APCI)

Mode: APCI(+)

-

Use Case: If the sample matrix is highly non-polar or if ion suppression is observed in ESI.

-

Mechanism: Proton transfer from hydronium ions in the corona discharge region.[1]

Critical Parameter: The 3,5-difluorophenyl group is robust; however, high source temperatures (>450°C) in APCI may induce thermal degradation prior to ionization.[1] ESI is recommended for quantitative stability.

Tandem MS (MS/MS) Mechanistic Analysis

The structural elucidation of 3-(3,5-Difluorophenyl)-1H-pyrazole relies on characteristic fragmentation pathways induced by Collision-Induced Dissociation (CID).

Fragmentation Pathways

The protonated precursor m/z 181 undergoes two primary competitive dissociation channels:

-

Pyrazole Ring Disintegration (Path A):

-

The pyrazole ring is the "soft spot." A common pathway involves the Retro-Diels-Alder (RDA) type cleavage or loss of neutral nitriles.[1]

-

Loss of HCN (27 Da): Yields m/z 154 .

-

Loss of C

H

-

-

Inter-Ring Cleavage (Path B):

-

Though the C-C bond between the phenyl and pyrazole rings is strong, high collision energies can cleave it.[1]

-

This generates the diagnostic 3,5-difluorophenyl cation at m/z 113 . This is a high-confidence fingerprint ion for this specific fluorinated motif.

-

-

Secondary Fragmentation:

-

The m/z 113 ion can further fragment via the loss of C

H

-

Fragmentation Topology Diagram[1]

Figure 1: Predicted ESI-MS/MS fragmentation tree for 3-(3,5-Difluorophenyl)-1H-pyrazole.

LC-MS Method Development Guide

To ensure reproducible quantification and separation from potential synthetic impurities (e.g., regioisomers), the following LC conditions are recommended.

Chromatographic Protocol

-

Column: C18 (End-capped), 2.1 x 50 mm, 1.7 µm particle size (UHPLC).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Note: Methanol can be used but Acetonitrile typically provides sharper peaks for fluorinated aromatics.

-

-

Gradient:

Analytical Workflow

Figure 2: Standardized LC-MS/MS workflow for targeted quantitation.

Experimental Validation & QA/QC

Linearity & Carryover

-

Linear Range: 1 ng/mL to 1000 ng/mL.[1]

-

Blank Injection: Inject a solvent blank immediately after the highest standard to check for carryover, which is common with fluorinated compounds on C18 columns.[1]

Isomeric Interference

Be aware of the 1,5-substituted isomer (1-(3,5-difluorophenyl)-1H-pyrazole).[1] While the mass is identical, the fragmentation pattern will differ slightly (N-phenyl vs C-phenyl bond strength), and retention time will be distinct.[1] The 3-substituted isomer (target) generally elutes later than the 1-substituted isomer on reverse-phase columns due to the availability of the NH group for hydrogen bonding with the stationary phase silanols (if not fully end-capped) or solvent interactions.[1]

References

-

Global Research Online. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [1]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [1]

-

ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Retrieved from

-

Fluorine Notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles. Retrieved from [1]

-

Asian Journal of Chemistry. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved from [1]

Sources

Crystal structure of 3-(3,5-Difluorophenyl)-1H-pyrazole derivatives

An In-Depth Technical Guide to the Crystal Structure of 3-(3,5-Difluorophenyl)-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1][2][3] The strategic incorporation of a 3,5-difluorophenyl moiety at the C3 position of the pyrazole ring introduces unique electronic and conformational properties that are highly attractive for drug design. This technical guide provides a comprehensive exploration of the crystal structure of 3-(3,5-difluorophenyl)-1H-pyrazole derivatives. We delve into the synthetic methodologies, the principles and practice of single-crystal X-ray diffraction, and the detailed analysis of molecular geometry and supramolecular assembly. By elucidating the intricate network of intermolecular interactions that govern crystal packing, this guide offers field-proven insights into how solid-state structure influences the physicochemical properties and biological potential of this important class of compounds.

The Strategic Importance of the 3-(3,5-Difluorophenyl)-1H-pyrazole Core

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile scaffold found in a wide array of pharmacologically active agents, including anti-inflammatory drugs like celecoxib, anticancer agents, and antibacterials.[1][3][4] Its metabolic stability is a key factor in its frequent use in drug discovery.[4]

The introduction of a difluorophenyl group, specifically with a 3,5-substitution pattern, is a deliberate design choice aimed at modulating several key parameters:

-

Metabolic Stability: The fluorine atoms can block sites of oxidative metabolism, enhancing the pharmacokinetic profile of the molecule.

-

Lipophilicity: Fluorine substitution increases lipophilicity, which can improve membrane permeability and target engagement.

-

Binding Interactions: The electron-withdrawing nature of fluorine atoms alters the electronic distribution of the phenyl ring, potentially enhancing interactions with biological targets through dipole-dipole or halogen bonding interactions.

-

Conformational Control: The substitution pattern influences the dihedral angle between the pyrazole and phenyl rings, locking the molecule into specific conformations that may be optimal for receptor binding.[5]

Understanding the three-dimensional structure at the atomic level through X-ray crystallography is therefore not merely an academic exercise; it is a critical step in rational drug design, providing a blueprint for structure-activity relationship (SAR) studies and lead optimization.

Synthesis and Crystallization: From Molecule to Single Crystal

The synthesis of 3-(3,5-difluorophenyl)-1H-pyrazole derivatives typically proceeds through well-established heterocyclic chemistry routes. A common and efficient method involves the cyclization of an appropriate precursor, often using a Vilsmeier-Haack reaction for subsequent formylation if desired.[6][7]

Exemplary Synthetic Protocol: 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol details a reliable method for synthesizing a key intermediate, leveraging the Vilsmeier-Haack reaction.[4][6][7]

Step 1: Hydrazone Formation

-

Reactants: 3',5'-Difluoroacetophenone and phenylhydrazine.

-

Procedure: Equimolar amounts are refluxed in ethanol with a catalytic amount of acetic acid for 2-4 hours.

-

Causality: The acidic catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine, driving the condensation reaction to completion.

-

Validation: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed. The resulting hydrazone intermediate often precipitates upon cooling and can be purified by recrystallization.

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

Reactants: The hydrazone intermediate, phosphorus oxychloride (POCl₃), and dimethylformamide (DMF).

-

Procedure: The hydrazone is dissolved in an excess of DMF, and the solution is cooled in an ice bath. POCl₃ is added dropwise, and the mixture is stirred at room temperature before being heated to 60-80°C for several hours.

-

Causality: DMF and POCl₃ react to form the Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺Cl⁻), a powerful electrophile. This reagent effects the cyclization of the hydrazone to form the pyrazole ring and simultaneously introduces a formyl (-CHO) group at the C4 position.

-

Validation: The reaction is quenched by pouring it onto crushed ice, leading to the precipitation of the crude product. Purity is assessed by melting point and spectroscopic methods (NMR, IR, Mass Spec).[7]

Caption: Synthetic workflow for a representative pyrazole derivative.

Protocol: Growing Diffraction-Quality Single Crystals

The acquisition of a high-quality crystal structure is entirely dependent on the quality of the single crystal. This remains one of the most empirical steps in structural biology and chemistry.

-

Objective: To grow a single, well-ordered crystal of sufficient size (typically 0.1-0.3 mm) and quality for diffraction.

-

Methodology: Slow Evaporation

-

Solvent Selection (The "Why"): The choice of solvent is critical. The ideal solvent is one in which the compound is moderately soluble. If solubility is too high, the solution will be undersaturated and no crystals will form. If it's too low, the compound will precipitate as an amorphous powder or microcrystals. A screening of common solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) is the first and most crucial step.

-

Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent or solvent system at room temperature. A slight excess of solvent is often beneficial.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as nucleation sites, preventing the formation of a single large crystal.

-

Incubation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.

-

Validation: Visually inspect the vial periodically without disturbing it. The formation of clear, well-defined crystals with sharp edges is indicative of a successful experiment.

-

Single-Crystal X-ray Diffraction: The Definitive Structural Blueprint

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The Experimental Workflow

Caption: Standard workflow for single-crystal X-ray structure determination.

Causality Behind Key Steps:

-

Cryo-cooling (e.g., 150 K): Data is often collected at low temperatures.[8] The primary reason is to reduce the thermal motion of atoms. This results in sharper diffraction spots at higher resolution, leading to a more precise final structure. It also minimizes potential crystal damage from the X-ray beam.

-

Structure Solution & Refinement: The diffraction experiment measures the intensities of scattered X-rays, but not their phases (the "phase problem"). Structure solution programs use statistical or direct methods to generate an initial model of the electron density.[9] This model is then refined against the experimental data using a least-squares process, where atomic positions, bond lengths, and thermal parameters are adjusted to improve the fit between the calculated and observed diffraction patterns.[9][10]

Decoding the Crystal Structure: Molecular and Supramolecular Analysis

The final output of a crystallographic experiment is a Crystallographic Information File (CIF), which contains the atomic coordinates and other parameters. Analysis of this data reveals insights at two levels: the individual molecule (molecular geometry) and how molecules pack together (supramolecular assembly).

Molecular Geometry

The conformation of 3-(3,5-difluorophenyl)-1H-pyrazole derivatives is largely defined by the relative orientations of the pyrazole and difluorophenyl rings. This is quantified by the dihedral angle between the planes of the two rings.

-

Dihedral Angles: In related structures, this angle can vary significantly, for example, from 38° to 53°.[5][10] This twist is a compromise between minimizing steric hindrance and maximizing electronic conjugation. The specific angle adopted has direct implications for how the molecule presents itself to a binding pocket.

-

Ring Planarity: Both the pyrazole and difluorophenyl rings are typically planar, as expected for aromatic systems.

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing is a result of a delicate balance of various non-covalent interactions. The analysis of these interactions is crucial, as the stability of the crystal lattice influences properties like melting point and solubility. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these contacts.[11][12][13]

Caption: Key intermolecular forces governing crystal packing.

-

Hydrogen Bonding: For 1H-pyrazoles (unsubstituted at N1), the N-H group is a potent hydrogen bond donor, while the sp²-hybridized N2 atom is an excellent acceptor. This often leads to the formation of robust N-H···N hydrogen-bonded chains or dimers, which act as the primary organizing motif in the crystal structure.[8] Weaker C-H···F and C-H···O hydrogen bonds also play a significant role in stabilizing the extended network.[10][11]

-

π-π Stacking: The aromatic pyrazole and difluorophenyl rings frequently engage in π-π stacking interactions with neighboring molecules. A typical centroid-to-centroid distance for such interactions is around 3.6 Å.[5] These interactions are crucial for efficient space filling.

-

Halogen and Other Weak Interactions: The fluorine atoms can participate in C-H···F hydrogen bonds and potentially C-F···π or C-F···F interactions, further contributing to the overall lattice energy.

Data Summary: A Comparative Look

The table below summarizes representative crystallographic data for pyrazole derivatives, illustrating the typical parameters observed for this class of compounds.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| 5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole | C₁₆H₈F₆N₂ | Triclinic | P-1 | 7.2535 | 8.6686 | 11.7690 | 80.139 | 688.78 | 2 | [5] |

| 1-[3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one | C₁₈H₁₆F₂N₂O | Monoclinic | P2₁/c | 9.9470 | 14.7200 | 12.7390 | 122.070 | 1580.61 | 4 | [10] |

Conclusion: From Crystal Structure to Drug Discovery

This guide has detailed the journey from the synthesis of 3-(3,5-difluorophenyl)-1H-pyrazole derivatives to the intricate analysis of their solid-state structures. The crystal structure provides an unambiguous, high-resolution snapshot of the molecule's preferred conformation and its interactions with its environment. For drug development professionals, this information is invaluable. It underpins our understanding of structure-activity relationships, guides the design of new analogues with improved properties, and provides critical data for formulation and solid-form screening. The interplay of strong hydrogen bonds and weaker π-stacking and halogen-related interactions, dictated by the unique electronic character of the 3,5-difluorophenyl moiety, defines the structural landscape of this important class of molecules, paving the way for the next generation of pyrazole-based therapeutics.

References

-

Analysis of Intermolecular Interactions in 2,3,5 Trisubstituted Pyrazoles Derivatives: Insights into Crystal Structures, Gaussian B3LYP/6-311G (d,p), PIXELC and Hirshfeld Surface. (2016). IRINS. [Link]

-

Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. (n.d.). DSpace Repository. [Link]

-

Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate. [Link]

-

Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. (2023). RSC Publishing. [Link]

-

New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. (n.d.). PMC. [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). RSC Publishing. [Link]

-

3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2018). Preprints.org. [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). PMC. [Link]

-

Percentage distribution of different interactions present in PRZ as obtained from fingerprint plots. (n.d.). ResearchGate. [Link]

-

Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. (2022). Cardiff University. [Link]

-

Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. (n.d.). PMC. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PMC. [Link]

-

5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole. (n.d.). PMC. [Link]

-

Crystal structure of 3-(2-(5-(4-fluorophenyl) - -ORCA - Cardiff University. (2019). Cardiff University. [Link]

-

Synthesis and Pharmacological Screening of Difluorophenyl Pyrazole Chalcone Conjugates as Antifungal, Anti-Inflammatory, and Antioxidant Agents. (2020). Semantic Scholar. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. [Link]

-

Synthesis, Characterization and Crystal Structure of 1-[3,5-Bis(4- fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one. (n.d.). Der Pharma Chemica. [Link]

-

Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. (n.d.). ResearchGate. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbal dehyde. (2018). Preprints.org. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. [Link]

-

(PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016). ResearchGate. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[v1] | Preprints.org [preprints.org]

- 7. preprints.org [preprints.org]

- 8. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. d8.irins.org [d8.irins.org]

- 12. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]

- 13. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]

Technical Guide: Solubility Profile of 3-(3,5-Difluorophenyl)-1H-pyrazole

This in-depth technical guide details the solubility profile, physicochemical behavior, and experimental handling of 3-(3,5-Difluorophenyl)-1H-pyrazole .[1] It is designed for researchers requiring precise control over solvation for synthesis, purification, and biological assay development.[1][2]

Part 1: Executive Summary & Physicochemical Profile

3-(3,5-Difluorophenyl)-1H-pyrazole is a critical pharmacophore in medicinal chemistry, often serving as a scaffold for kinase inhibitors and anti-inflammatory agents.[1][2] Its solubility behavior is governed by a "push-pull" mechanism: the lipophilic, electron-withdrawing difluorophenyl ring competes with the polar, hydrogen-bond-donating pyrazole core.[1][3]

Understanding this duality is essential. While the fluorinated tail drives solubility in non-polar organic solvents, the pyrazole head requires hydrogen-bond acceptors (like DMSO) or protic solvents (like Ethanol) to disrupt intermolecular lattice forces effectively.[1][2]

Physicochemical Specifications

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Formula | C₉H₆F₂N₂ | Moderate molecular weight facilitates dissolution.[1][3][4] |

| Physical State | Crystalline Solid | High lattice energy requires polar solvents to break.[2][3][4] |

| LogP (Predicted) | ~2.5 – 2.7 | Lipophilic; poor water solubility (< 0.1 mg/mL).[1][2][4] |

| pKa (Acidic) | ~13.5 (NH deprotonation) | Soluble in strong aqueous base (pH > 14).[1][2] |

| pKa (Basic) | ~2.0 (Pyridine-N protonation) | Soluble in strong aqueous acid (pH < 1).[1][2][4] |

| H-Bond Donors | 1 (Pyrazole NH) | Critical for solubility in DMSO/DMF.[1][2][3][4] |

Part 2: The Solubility Landscape

The following data categorizes solvent compatibility based on thermodynamic interactions and experimental precedence in synthesis workups.

Primary Solvents (High Solubility)

Best for stock solutions, reactions, and NMR analysis.[1][2]

| Solvent | Solubility Rating | Saturation Estimate* | Technical Note |

| DMSO | Excellent | > 50 mg/mL | Preferred for Bio-Assays. The sulfoxide oxygen acts as a strong H-bond acceptor for the pyrazole NH, effectively solvating the molecule.[1][3][4] |

| DMF | Excellent | > 50 mg/mL | Standard solvent for Vilsmeier-Haack formylation and nucleophilic substitutions involving this scaffold.[2][3][4] |

| Methanol | Good | 20–40 mg/mL | Good for transfer; often used in combination with DCM.[2][3][4] |

| Ethanol | Good | 15–30 mg/mL | Preferred for Recrystallization. Solubility increases drastically with temperature (reflux), allowing for cooling-induced precipitation.[1][2] |

Secondary Solvents (Moderate Solubility)

Best for extraction, chromatography, and processing.[1][2]

| Solvent | Solubility Rating | Saturation Estimate* | Technical Note |

| DCM | Moderate | 10–25 mg/mL | Excellent for liquid-liquid extraction from aqueous layers.[1][3][4] |

| Ethyl Acetate | Moderate | 5–15 mg/mL | Standard eluent for silica chromatography.[2][3][4] |

| THF | Good/Moderate | 15–30 mg/mL | Useful for reactions requiring non-protic polar environments.[2][3][4] |

Anti-Solvents (Low Solubility)

Used for precipitation and washing.[1][2]

| Solvent | Solubility Rating | Saturation Estimate* | Technical Note |

| Water | Insoluble | < 0.1 mg/mL | Precipitator.[1][3][4] Pouring DMF/Ethanol reaction mixtures into ice water is the standard isolation method.[2][3] |

| Hexanes | Poor | < 1 mg/mL | Used to wash the filter cake to remove non-polar impurities.[2][3][4] |

| Diethyl Ether | Low | < 5 mg/mL | Often used to triturate the solid to induce crystallization.[2][3][4] |

*Estimates based on structural analogs (e.g., 3-phenylpyrazole, 3,5-bis(trifluoromethyl)pyrazole) and standard "Rule of 3" fragment screening data.[1][2]

Part 3: Experimental Protocols (Self-Validating Systems)

Do not rely on literature values alone. Use these protocols to validate solubility for your specific batch, as crystal polymorphs can alter solubility by up to 30%.[1][2][3][4]

Protocol A: Gravimetric Saturation (The Gold Standard)

Use this for determining exact solubility limits for formulation.[1][2]

-

Preparation: Weigh approx. 50 mg of 3-(3,5-Difluorophenyl)-1H-pyrazole into a 4 mL glass vial.

-

Addition: Add exactly 0.5 mL of the target solvent (e.g., Ethanol).[1][2][3][4]

-

Equilibration: Cap and vortex for 2 hours at ambient temperature (25°C). If the solid dissolves completely, add more solid until a precipitate remains visible.[1][2]

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.

-

Quantification:

-

Calculation:

Protocol B: Recrystallization Strategy

Use this for purification.

-

Dissolution: Dissolve crude material in minimal boiling Ethanol (approx. 10 mL per gram).[1][2][3][4]

-

Filtration: If insoluble particles remain at boiling, filter hot.

-

Nucleation: Remove from heat. Add Water dropwise until a faint turbidity persists.[2][4]

-

Crystallization: Re-heat slightly to clear the solution, then let it cool slowly to room temperature, then to 4°C.

-

Harvest: Filter the crystals and wash with cold Hexane/Ethanol (9:1) .

Part 4: Visualization of Solvation & Workflow

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Reaction, Purification, or Analysis).

Figure 1: Decision matrix for solvent selection based on experimental goals.

Part 5: Mechanistic Analysis (Expert Insight)

The Fluorine Effect

The 3,5-difluoro substitution pattern significantly alters the solubility compared to the parent phenylpyrazole.[2]

-

Lipophilicity: The fluorine atoms increase the logP (approx +0.5 units vs phenyl), making the compound less soluble in water but more soluble in chlorinated solvents like DCM.[1][2]

-

Crystal Packing: The C-F bond is highly polar but non-polarizable.[2][3][4] It often induces strong

-stacking interactions in the crystal lattice (fluorine-ring interactions).[1][2][3][4] This "lattice hardening" means that while the molecule should be soluble in non-polar solvents, it often requires heat or polar aprotic solvents (DMSO) to overcome the initial energy barrier of the crystal lattice.[1][2]

Acid-Base Switching

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17155, 3-Phenyl-1H-pyrazole. Retrieved from [Link]

-

Kumar, K. E. M., et al. (2013). Synthesis and crystal structure of 5-(3,5-difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole. PMC. Retrieved from [Link]

-

Preprints.org (2018). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[1][2][3][4] Retrieved from [Link]

Sources

Technical Guide: 3-(3,5-Difluorophenyl)-1H-pyrazole Mechanism of Action

Topic: The Pharmacological Mechanism & Structural Utility of the 3-(3,5-Difluorophenyl)-1H-pyrazole Scaffold Content Type: Technical Whitepaper / Scaffold Analysis Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

The 3-(3,5-Difluorophenyl)-1H-pyrazole moiety acts as a "privileged scaffold" in modern medicinal chemistry. It is rarely a standalone drug but serves as a critical pharmacophore in high-affinity inhibitors of protein kinases (e.g., Trk, CDK, Pim, Akt) and modulators of inflammatory pathways.

Its mechanism of action is defined by two synergistic molecular behaviors:

-

The Pyrazole Hinge-Binder: The 1H-pyrazole motif functions as a bidentate hydrogen bond donor/acceptor, mimicking the adenine ring of ATP to bind the "hinge region" of kinase active sites.

-

The Difluorophenyl "Warhead": The 3,5-difluoro substitution pattern modulates lipophilicity (LogP), blocks metabolic hotspots (CYP450 oxidation), and optimizes

stacking interactions within hydrophobic pockets.

Structural Biology & Mechanism of Action

The "Hinge Binding" Mechanism (Kinase Inhibition)

In the context of kinase inhibition, the 3-(3,5-difluorophenyl)-1H-pyrazole scaffold typically occupies the ATP-binding pocket.

-

Donor-Acceptor Motif: The pyrazole nitrogen at position 1 (N-H) acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge residue (e.g., Glu, Met, or Leu).

-

Acceptor Motif: The nitrogen at position 2 (N:) acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen of the hinge.

-

Result: This creates a tight, reversible anchoring of the molecule, competitive with ATP.

The Fluorine Effect (3,5-Substitution)

The specific placement of fluorine atoms at the 3 and 5 positions of the phenyl ring is not arbitrary; it is a calculated optimization strategy.

| Property | Effect of 3,5-Difluoro Substitution | Mechanistic Benefit |

| Electronic | Strong electron-withdrawing ( | Lowers the electron density of the phenyl ring, enhancing |

| Metabolic | Blocks C-H oxidation sites. | Prevents rapid hydroxylation by Cytochrome P450 enzymes, significantly increasing the drug's half-life ( |

| Lipophilicity | Increases LogP (vs. unsubstituted phenyl). | Improves membrane permeability and blood-brain barrier (BBB) penetration (critical for CNS targets like CDK16 or Trk). |

| Conformation | Ortho/Meta steric clash avoidance. | The 3,5-pattern avoids steric clash with the pyrazole connection (at position 1 of the phenyl), ensuring the biaryl system can adopt the necessary torsion angle for binding. |

Visualization: Mechanism & Signaling[1]

Diagram 1: Kinase Hinge Binding Mode

This diagram illustrates how the scaffold anchors into a generic kinase ATP pocket.

Caption: Schematic representation of the bidentate hydrogen bonding interaction between the pyrazole scaffold and a kinase hinge region.

Therapeutic Applications & Case Studies

Oncology: Trk and CDK Inhibition

Research indicates that derivatives of this scaffold are potent inhibitors of Tropomyosin Receptor Kinases (Trk A/B/C) and Cyclin-Dependent Kinases (CDK) .

-

Mechanism: Inhibition of Trk signaling prevents neurotrophin-mediated cell survival and proliferation in tumors harboring NTRK gene fusions.

-

Example Logic: In Trk inhibitors, the 3,5-difluorophenyl group fits into the hydrophobic "selectivity pocket" adjacent to the ATP site, determining selectivity over other kinases.

Inflammation: COX-2 and Cytokine Suppression

The scaffold acts as a bioisostere for the coxib class of anti-inflammatories.

-

Mechanism: Downregulation of COX-2 enzymatic activity and suppression of TNF-

and IL-6 production. -

Differentiation: Unlike classic NSAIDs, pyrazole-based inhibitors often show higher selectivity for COX-2 over COX-1, reducing gastric side effects.

Experimental Protocols

Synthesis Protocol (Vilsmeier-Haack Route)

Objective: Synthesis of 3-(3,5-difluorophenyl)-1H-pyrazole-4-carbaldehyde (Key Intermediate).

-

Reagents: (E)-1-(1-(3,5-difluorophenyl)ethylidene)-2-phenylhydrazine,

, DMF.[1] -

Procedure:

-

Step A: Dissolve the hydrazone intermediate in anhydrous DMF (5 mL/mmol) at 0°C.

-

Step B: Add

(3.0 equiv) dropwise under -

Step C: Heat to 80°C for 4-6 hours (Monitor via TLC/LC-MS).

-

Step D: Quench with ice-cold water; neutralize with

to pH 7-8. -

Step E: Extract with Ethyl Acetate, wash with brine, dry over

.

-

-

Validation:

NMR should show the pyrazole singlet (~8.5 ppm) and aldehyde proton (~9.9 ppm).

In Vitro Kinase Assay (ADP-Glo Protocol)

Objective: Determine

-

Preparation: Dilute compound in DMSO (10-point dose-response, 3-fold serial dilution).

-

Reaction:

-

Mix Kinase (0.2 ng/µL), Substrate (Poly Glu:Tyr), and Compound in reaction buffer.

-

Initiate with ATP (at

concentration, typically 10-50 µM). -

Incubate at RT for 60 minutes.

-

-

Detection:

-

Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add Kinase Detection Reagent (converts ADP to ATP

Luciferase light). Incubate 30 min.

-

-

Analysis: Measure luminescence (RLU). Plot RLU vs. Log[Concentration] to calculate

.

Synthesis & SAR Workflow

Diagram 2: Synthetic Pathway & SAR Logic

This diagram outlines the chemical synthesis and the logic behind Structural Activity Relationship (SAR) optimization.

Caption: General synthetic route via Vilsmeier-Haack cyclization and key vectors for SAR optimization.

References

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020). Link

-

Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules (MDPI). (2024). Link

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Pharmaceuticals (MDPI). (2022). Link

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules (PMC). (2021). Link

-

3,5-Diaryl-1H-pyrazole as a molecular scaffold for the synthesis of apoptosis-inducing agents. Bioorganic & Medicinal Chemistry. (2010).[2] Link

-

3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Synthesis. Preprints.org. (2018).[1] Link

Sources

Biological Activity of 3-(3,5-Difluorophenyl)-1H-pyrazole: A Technical Guide for Drug Discovery

Executive Summary

3-(3,5-Difluorophenyl)-1H-pyrazole represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore in the development of small-molecule inhibitors for oncology and infectious diseases. This moiety combines the hydrogen-bonding capability of the pyrazole ring—mimicking the adenine hinge-binding region of ATP—with the metabolically robust, lipophilic 3,5-difluorophenyl group.

This guide analyzes the biological activity, structure-activity relationships (SAR), and experimental workflows required to leverage this scaffold in drug development. It is designed for researchers seeking to optimize lead compounds targeting FLT3, CDK, Aurora kinases , and microbial pathogens .

Part 1: Chemical Biology & Structural Properties[1]

The Fluorine Effect: Metabolic Shielding

The specific substitution pattern of fluorine at the 3 and 5 positions of the phenyl ring is not arbitrary. It serves three distinct mechanistic functions:

-

Metabolic Stability: The C-F bond is highly resistant to cytochrome P450-mediated oxidation. Blocking the 3 and 5 positions prevents metabolic "soft spot" hydroxylation, significantly extending the half-life (

) of the parent molecule. -

Electronic Modulation: The electron-withdrawing nature of the fluorine atoms (

) reduces the electron density of the phenyl ring, enhancing -

Lipophilicity: The 3,5-difluoro motif increases

, improving membrane permeability without the steric bulk associated with chlorine or methyl groups.

Pyrazole Tautomerism & Binding Modes

The 1H-pyrazole core exists in annular tautomerism, allowing it to act as both a hydrogen bond donor (NH) and acceptor (N:).

-

Donor Role: The NH group often forms a conserved hydrogen bond with the backbone carbonyl of the kinase "hinge" region (e.g., Glu, Met residues).

-

Acceptor Role: The N2 nitrogen accepts a hydrogen bond from the backbone amide.

Part 2: Therapeutic Applications & Mechanisms

Oncology: Kinase Inhibition

The scaffold is ubiquitous in Type I and Type II kinase inhibitors.

-

FLT3 Inhibition: In Acute Myeloid Leukemia (AML), derivatives containing this core bind to the ATP-binding pocket of FMS-like tyrosine kinase 3 (FLT3). The 3,5-difluorophenyl group occupies the hydrophobic back-pocket (Gatekeeper region), overcoming resistance mutations.

-

Cyclin-Dependent Kinases (CDKs): The scaffold acts as a rigid linker, positioning solubilizing groups (e.g., piperazines) towards the solvent front while anchoring the molecule in the ATP cleft.

Antimicrobial Activity

Recent studies highlight the efficacy of this core against multi-drug resistant (MDR) pathogens.

-

Anti-MRSA: The lipophilicity of the difluorophenyl group facilitates penetration of the thick peptidoglycan layer in Gram-positive bacteria.

-

Mechanism: Disruption of bacterial cell division proteins (FtsZ) and membrane depolarization.

Representative Activity Data

Table 1: Comparative Potency of 3-(3,5-Difluorophenyl)-1H-pyrazole Derivatives

| Target Class | Specific Target | Compound Example | Activity (IC50/MIC) | Mechanism |

| Kinase | FLT3 (WT) | Compound 17 (Ref 2) | 12 nM | ATP Competitive Inhibition |

| Kinase | Aurora B | Compound 8d (Ref 4) | 75 nM | Mitotic Arrest |

| Bacteria | S. aureus (MRSA) | Compound 11 (Ref 1) | 0.25 µg/mL | Membrane disruption |

| Fungi | C. albicans | Derivative 3f (Ref 5) | 4.0 µg/mL | Ergosterol biosynthesis inhibition |

Part 3: Visualization of Pharmacophore & Workflow

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional roles of each component within the scaffold.

Figure 1: SAR Logic of the 3-(3,5-Difluorophenyl)-1H-pyrazole scaffold showing mechanistic contributions.

Kinase Screening Workflow

Standardized protocol for validating biological activity.

Figure 2: Screening workflow for validating kinase inhibitors containing the pyrazole core.

Part 4: Experimental Protocols

Synthesis of the Core Scaffold

Note: This protocol synthesizes the key intermediate 3-(3,5-difluorophenyl)-1H-pyrazole-4-carbaldehyde, often used to elaborate into complex drugs.

Reagents:

-

3,5-Difluoroacetophenone (CAS: 123577-99-1)

-

Phosphorus oxychloride (

) -

Dimethylformamide (DMF)

Procedure:

-

Vilsmeier-Haack Formylation: Add

(3 eq) dropwise to DMF (10 eq) at 0°C. Stir for 30 min. -

Hydrazone Formation: Add 3,5-difluoroacetophenone (1 eq) to the mixture. Heat to 70°C for 4 hours.

-

Cyclization: Cool the mixture and pour into ice water. Neutralize with

. -

Isolation: Filter the precipitate. Recrystallize from ethanol to yield 3-(3,5-difluorophenyl)-1H-pyrazole-4-carbaldehyde .

-

Validation: Verify structure via

-NMR (Characteristic pyrazole singlet ~8.2 ppm).

Kinase Inhibition Assay (TR-FRET)

Objective: Determine the

-

Preparation: Prepare 3x enzyme solution (FLT3), 3x substrate/ATP mix, and 3x compound dilutions in kinase buffer (50 mM HEPES, pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Incubation:

-

Add 5 µL compound to 384-well plate.

-

Add 5 µL enzyme solution. Incubate 15 min at RT.

-

Add 5 µL ATP/Substrate mix (

concentrations). Incubate 60 min at RT.

-

-